4-Dimethylamino-N-benzylcathinone hydrochloride chemical structure and properties
4-Dimethylamino-N-benzylcathinone hydrochloride chemical structure and properties
Topic: 4-Dimethylamino-N-benzylcathinone Hydrochloride: Chemical Structure, Synthesis, and Pharmacological Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists[1]
[1]
Executive Summary
4-Dimethylamino-N-benzylcathinone (hydrochloride) is a synthetic substituted cathinone derivative characterized by the presence of a dimethylamino group at the para-position of the phenyl ring and a benzyl substitution on the nitrogen atom.[1] Structurally related to the stimulant methcathinone and the designer drug "Benzylone" (BMDP), this compound is primarily utilized as an analytical reference standard in forensic toxicology and neuroscience research.
While direct clinical data is limited, structure-activity relationship (SAR) analysis suggests it functions as a prodrug or a modulator of monoamine transporters, likely undergoing metabolic N-debenzylation to yield the potentially more active metabolite, 4-dimethylaminocathinone.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical detection, and predicted pharmacological profile.
Chemical Identity & Physical Properties[1]
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | 4-Dimethylamino-N-benzylcathinone HCl |
| IUPAC Name | 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, dihydrochloride |
| CAS Number | 2740524-43-8 |
| Molecular Formula | C₁₈H₂₂N₂O[1][2][3][4][5] • 2HCl |
| Formula Weight | 355.3 g/mol |
| SMILES | CN(C)C1=CC=C(C(C(C)NCC2=CC=CC=C2)=O)C=C1.Cl.Cl |
| InChI Key | HZIFPEQSQKTQBW-JOZOFPPJSA-N |
Physical Characteristics
| Property | Specification |
| Appearance | Crystalline Solid |
| Color | White to Off-White |
| Solubility (DMF) | ~5 mg/mL |
| Solubility (DMSO) | ~5 mg/mL |
| Solubility (Ethanol) | ~3 mg/mL |
| Solubility (PBS, pH 7.2) | ~0.1 mg/mL (low aqueous solubility without cosolvent) |
| UV/Vis | 350 nm |
Synthesis and Production Protocols
The synthesis of 4-Dimethylamino-N-benzylcathinone follows the standard "bromoketone" route employed for most substituted cathinones.[1] This protocol ensures high regiospecificity and yield.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis starting from the precursor 4-dimethylaminopropiophenone.
Caption: Step-wise synthesis from propiophenone precursor to the final hydrochloride salt.
Detailed Experimental Protocol
Step 1: Alpha-Bromination [1]
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Reagents: Dissolve 4-dimethylaminopropiophenone (1.0 eq) in glacial acetic acid.
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Addition: Add elemental bromine (1.0 eq) dropwise over 30 minutes while maintaining the temperature between 20–25°C to prevent poly-bromination.
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Reaction: Stir for 2 hours. The reaction color will shift from deep red-orange to light yellow as bromine is consumed.[1]
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Isolation: Pour the mixture into ice water. Extract the alpha-bromo ketone intermediate with dichloromethane (DCM).[1] Wash the organic layer with saturated sodium bicarbonate to remove residual acid. Dry over anhydrous
and concentrate in vacuo.
Step 2: Amination and Salt Formation
-
Nucleophilic Attack: Dissolve the alpha-bromo intermediate in dry THF. Add benzylamine (2.0 eq) or a mixture of benzylamine (1.0 eq) and triethylamine (1.2 eq) as a proton scavenger.[1]
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Conditions: Stir at room temperature for 24 hours. Monitor via TLC (silica, MeOH:DCM 1:9).
-
Workup: Filter off the precipitated amine hydrobromide salts. Concentrate the filtrate.
-
Salt Precipitation: Dissolve the crude free base in a minimal amount of dry diethyl ether. Add 4M HCl in dioxane dropwise with vigorous stirring.
-
Purification: Collect the white precipitate via vacuum filtration. Recrystallize from ethanol/ether to achieve analytical purity (>98%).
Analytical Profiling
Accurate identification of this compound in biological matrices relies on recognizing specific fragmentation patterns.
Mass Spectrometry (EI-MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes characteristic alpha-cleavage.[1]
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Base Peak (m/z 148): The iminium ion formed by the cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon. Structure:
.[1] -
Tropylium Ion (m/z 91): Characteristic of the benzyl group
. -
Acylium Ion (m/z 148): The 4-dimethylaminobenzoyl fragment
.[1] Note: Co-elution of ions may occur; high-resolution MS is recommended.[1] -
Molecular Ion: Weak or absent due to lability of the amine.
UV-Vis Spectroscopy
The 4-dimethylamino substituent is a strong auxochrome, significantly shifting the absorption maximum compared to unsubstituted cathinone.[1]
- : 350 nm (Broad band).[1]
-
Utility: This distinct absorbance allows for easy differentiation from standard cathinones (typically absorbing <300 nm) using HPLC-DAD.[1]
Pharmacological & Toxicological Profile (SAR-Based)
Note: The following data is synthesized from Structure-Activity Relationships (SAR) of N-benzyl cathinones (e.g., Benzylone) and 4-substituted cathinones.[1] Direct clinical trials for this specific analyte are absent.
Mechanism of Action: The Prodrug Hypothesis
N-benzyl substituted cathinones generally exhibit significantly reduced affinity for monoamine transporters (DAT, SERT, NET) compared to their non-benzylated counterparts due to steric hindrance at the binding site.
However, in vivo, these compounds often act as prodrugs. The N-benzyl group is metabolically cleaved (N-debenzylation), releasing the active parent molecule.[1]
Metabolic Pathway Diagram[1]
Caption: Predicted metabolic activation via N-debenzylation to the active 4-dimethylaminocathinone.[1]
Predicted Toxicology[1]
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Stimulant Effects: Upon metabolic activation, the compound is expected to produce sympathomimetic effects: tachycardia, hypertension, and vasoconstriction.
-
Aniline Toxicity: The 4-dimethylamino moiety is structurally related to aniline.[1] Metabolic breakdown could potentially yield reactive nitrenium ions or free aniline derivatives, posing a risk of Methemoglobinemia (oxidation of hemoglobin) or hepatotoxicity, a risk factor not present in standard methyl/methoxy cathinones.
Safety and Handling
Signal Word: WARNING
-
Hazard Statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep desiccant present.[1]
-
Disposal: Must be disposed of as hazardous chemical waste in accordance with local regulations (DEA Schedule I/II equivalent handling in many jurisdictions due to analog acts).
References
-
Cayman Chemical. (2023). 4-Dimethylamino-N-benzylcathinone (hydrochloride) Product Datasheet. Item No. 28893. Link
- Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470.
- Loh, M. D., et al. (2013). "N-Debenzylation of benzylamino alcohols." Journal of Organic Chemistry.
-
Organic Syntheses. (1943). Beta-Dimethylaminopropiophenone Hydrochloride.[1][4] Org. Synth. 1943, 23,[6] 30. Link (Precursor synthesis).[1]
- World Health Organization. (2019). Critical Review Report: 3,4-Methylenedioxy-N-benzylcathinone (Benzylone). Expert Committee on Drug Dependence.
Sources
- 1. chembk.com [chembk.com]
- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. orgsyn.org [orgsyn.org]
